molecular formula C17H27N3O B2551057 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097858-86-9

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2551057
CAS No.: 2097858-86-9
M. Wt: 289.423
InChI Key: UHXXCCSNASHALG-UHFFFAOYSA-N
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Description

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H27N3O and its molecular weight is 289.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds: Research has explored the synthesis of various heterocyclic compounds, including dihydropyridines and pyridazines, which are significant for pharmaceutical development. For instance, the cyclization reaction of specific alanines in the presence of piperidine catalysis resulted in the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, leading to various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
  • Electrochemical Methods: The electrochemical aminoxyl-mediated α-cyanation of secondary piperidines showcases an innovative approach for the synthesis of pharmaceutical building blocks, enabling the formation of unnatural amino acids without requiring protection of the N-H bond (Lennox et al., 2018).
  • Crystal Structure and Electronic Properties: Studies on the crystal structures of anticonvulsant compounds featuring piperidin-4-ol derivatives reveal insights into the orientation and delocalization of molecular structures, which are essential for understanding their pharmacological activities (Georges et al., 1989).

Pharmaceutical Applications

  • Antimicrobial and Antifungal Activities: Compounds synthesized from piperidine structures have been evaluated for their antibacterial and antifungal properties. For example, novel spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, presenting them as potential candidates for tuberculosis treatment (Kumar et al., 2008).
  • Anticancer Activities: The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity highlight the potential of these compounds in developing new cancer treatments. Certain derivatives exhibited promising anticancer activity against various cancer cell lines, underscoring the therapeutic potential of these molecular frameworks (Kumar et al., 2013).

Material Science and Chemistry

  • Chemical Activation and Maillard Reaction Products: The chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products offer insights into food chemistry and the potential implications of piperidine compounds in various chemical reactions and product formations (Nikolov & Yaylayan, 2010).

Mechanism of Action

Properties

IUPAC Name

2-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14-6-7-17(21)20(18-14)13-16-8-10-19(11-9-16)12-15-4-2-3-5-15/h6-7,15-16H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXXCCSNASHALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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